molecular formula C29H33FN4OS B2487370 (1S,3s)-N-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide CAS No. 477304-13-5

(1S,3s)-N-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

Cat. No. B2487370
CAS RN: 477304-13-5
M. Wt: 504.67
InChI Key: YJOWLYHXNZNANJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules containing the adamantane structure often involves microwave-assisted three-component one-pot cyclocondensation methods. These procedures enable the incorporation of the adamantyl moiety into various heterocyclic frameworks, demonstrating confined structure-activity relationships and potential antiviral activities, particularly against influenza viruses (Göktaş et al., 2012). The specific synthesis routes for the mentioned molecule can be anticipated to involve similar innovative approaches, focusing on the strategic introduction of the adamantane core into the 1,2,4-triazole scaffold to achieve desired physicochemical and biological properties.

Molecular Structure Analysis

The adamantane moiety is known for its rigid, three-dimensional structure, which significantly impacts the overall molecular geometry and physicochemical characteristics of compounds. For instance, the inclusion of adamantane and 1,2,4-triazole in a single molecule provides a fertile ground for synthesizing compounds with pronounced pharmacological activity due to low toxicity (Odyntsova, 2017). The molecular structure of our subject compound likely benefits from the unique spatial arrangement conferred by the adamantane core, which could influence its binding affinity and selectivity towards biological targets.

Chemical Reactions and Properties

Adamantane derivatives engage in various chemical reactions, reflecting their versatility and reactivity. The chemical behavior of such compounds is heavily influenced by the substituents attached to the adamantane core and the neighboring heterocyclic units. For example, adamantane-triazole compounds exhibit antimicrobial and antifungal activities, indicating the potential for selective reactivity with biological targets (Odyntsova, 2017). The specific chemical reactions of the molecule would depend on the functional groups present, particularly the fluorobenzylthio and carboxamide moieties, which could undergo nucleophilic substitution reactions, among others.

properties

IUPAC Name

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN4OS/c30-25-8-6-21(7-9-25)19-36-28-33-32-26(34(28)11-10-20-4-2-1-3-5-20)18-31-27(35)29-15-22-12-23(16-29)14-24(13-22)17-29/h1-9,22-24H,10-19H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOWLYHXNZNANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

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